3-Amino-2,6-dichloroisonicotinamide

Overview

Description

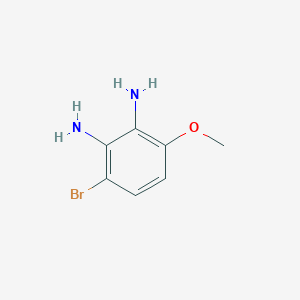

3-Amino-2,6-dichloroisonicotinamide is a chemical compound with the molecular formula C6H5Cl2N3O . It has an average mass of 206.029 Da and a monoisotopic mass of 204.980972 Da .

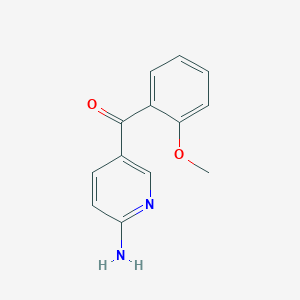

Molecular Structure Analysis

The molecular structure of this compound consists of a six-membered aromatic ring with two chlorine atoms, three nitrogen atoms, and one oxygen atom .Physical And Chemical Properties Analysis

This compound is a light yellow solid . It has a molecular weight of 206.03 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications

Inhibition in the Pentose Phosphate Pathway

- Effects on Brain Development: 6-Aminonicotinamide (6-AN), a related compound to 3-Amino-2,6-dichloroisonicotinamide, has been shown to significantly influence brain development when administered to immature animals. Its effects on ornithine decarboxylase activity in the cerebellum of neonatal rats suggest its potential role in cellular replication and differentiation processes (Morris et al., 1985).

- Metabolic Action: The antimetabolite properties of 6-aminonicotinamide, a structurally similar compound to this compound, have been studied. It exhibits substantial neurotoxicity, particularly affecting the spinal cord, and has been used experimentally to explore myelopathies (Herken et al., 1974).

Chemical Synthesis and Biodegradation

- Synthesis of Chloronicotinamides: A methodology for synthesizing 2-aryl-6-chloronicotinamides, closely related to this compound, was developed. This process involves a Suzuki coupling reaction, highlighting the compound's significance in organic synthesis (Yang et al., 2003).

- Biodegradation of Micropollutants: Research on Aminobacter sp. MSH1's ability to degrade 2,6-dichlorobenzamide (BAM), a molecule related to this compound, indicates the potential of certain bacterial strains to remediate groundwater contaminants. These findings can be pivotal in addressing environmental pollution (Raes et al., 2019).

Pharmaceutical and Therapeutic Research

- Drug Design: Compounds like this compound have been incorporated into the structure-based drug design. An example is crizotinib (PF-02341066), a dual inhibitor of c-MET kinase and ALK, showcasing the potential application in developing targeted cancer therapies (Cui et al., 2011).

Biochemical Studies

- Influence on Cellular Processes: 6-Aminonicotinamide has been used to study the effects on cell growth, poly(ADP-ribose) synthesis, and nucleotide metabolism, providing insights into cellular mechanisms and potential therapeutic targets (Hunting et al., 1985).

Environmental Assessments

- Isotope Fractionation in Biodegradation: Studies on isotope fractionation during the biodegradation of the pesticide metabolite 2,6-dichlorobenzamide (related to this compound) suggest a new approach for environmental fate assessments of persistent contaminants (Reinnicke et al., 2012).

Safety and Hazards

properties

IUPAC Name |

3-amino-2,6-dichloropyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2N3O/c7-3-1-2(6(10)12)4(9)5(8)11-3/h1H,9H2,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHMASMMEKCAHSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1Cl)Cl)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

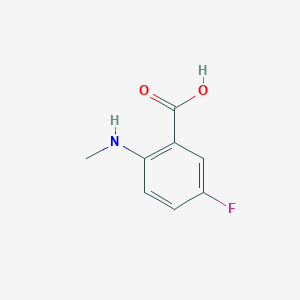

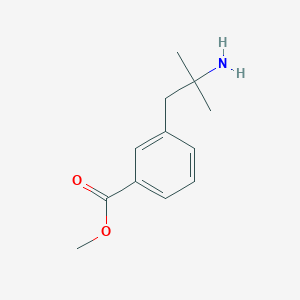

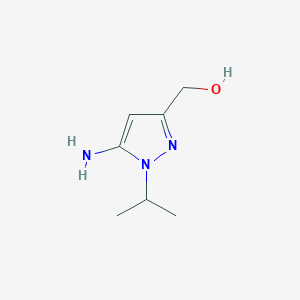

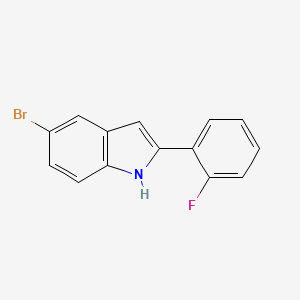

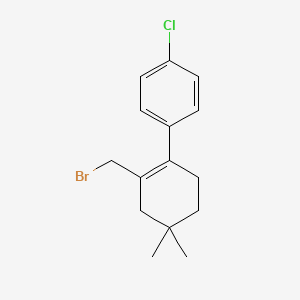

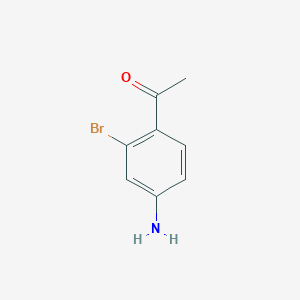

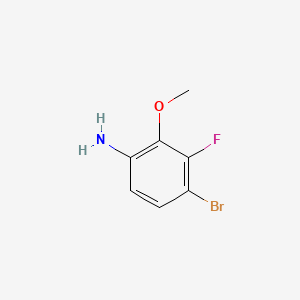

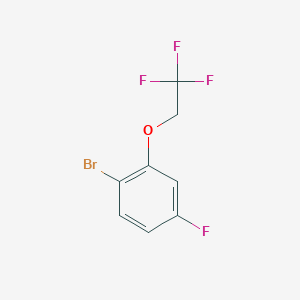

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-5H-pyrrolo[2,3-B]pyrazine-7-carbaldehyde](/img/structure/B1527668.png)